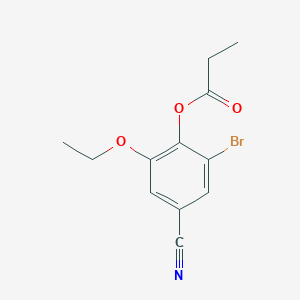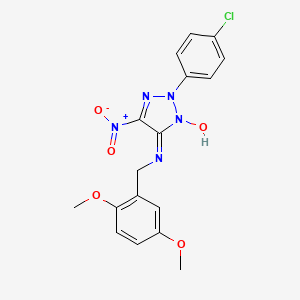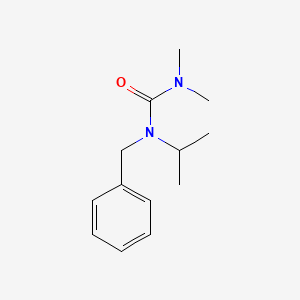![molecular formula C24H22N2O2 B4189590 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4189590.png)
2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as PBD, is a synthetic compound that has been extensively researched in the field of medicinal chemistry. PBD is a member of the benzoisoquinoline family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Scientific Research Applications
2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its anti-cancer properties. Several studies have shown that 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is highly effective against a range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
In addition to its anti-cancer properties, 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to exhibit anti-inflammatory and anti-viral effects. 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis and asthma. 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and herpes simplex virus.
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is thought to involve the inhibition of DNA replication and DNA repair mechanisms in cancer cells. 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to bind to DNA and interfere with the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including topoisomerase I and II, DNA polymerase, and DNA ligase. 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its high potency against cancer cells. 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to be effective at low concentrations, which makes it a promising candidate for the development of cancer therapies. However, one limitation of 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione research include the development of more efficient synthesis methods, the identification of new targets for 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in cancer cells, and the optimization of 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione for in vivo use. In addition, further research is needed to fully understand the mechanism of action of 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential applications in the treatment of inflammatory and viral diseases.
Conclusion
In conclusion, 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been extensively studied for its anti-cancer, anti-inflammatory, and anti-viral properties. 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit DNA replication and repair mechanisms in cancer cells, leading to the induction of apoptosis. While 2-(2-phenylethyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages as a potential cancer therapy, further research is needed to fully understand its mechanism of action and optimize its use in vivo.
properties
IUPAC Name |
2-(2-phenylethyl)-6-pyrrolidin-1-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-19-10-6-9-18-21(25-14-4-5-15-25)12-11-20(22(18)19)24(28)26(23)16-13-17-7-2-1-3-8-17/h1-3,6-12H,4-5,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOQSRRJEWWQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone](/img/structure/B4189525.png)
![2-[(benzylsulfonyl)amino]-N-isopropylbenzamide](/img/structure/B4189535.png)
![N~2~-[4-(dimethylamino)phenyl]-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4189543.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4189548.png)

![2-benzyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B4189555.png)
![methyl 2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4189565.png)
![1-[2-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B4189581.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189597.png)
![N-{4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}acetamide](/img/structure/B4189600.png)
![N-(4-iodophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4189601.png)